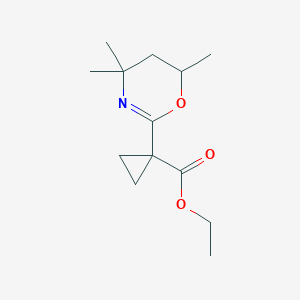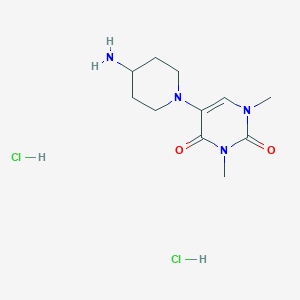![molecular formula C10H9N3O B6434762 2-[(6-methylpyridin-3-yl)oxy]pyrimidine CAS No. 2640935-09-5](/img/structure/B6434762.png)
2-[(6-methylpyridin-3-yl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(6-methylpyridin-3-yl)oxy]pyrimidine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which include “this compound”, has been a hot topic in the pesticide field for many years because of their excellent biological activity . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H10ClN3O/c1-7-10 (12)14-6-15-11 (7)16-9-4-2-3-5-13-8 (9)2/h2-5H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
2-[(6-methylpyridin-3-yl)oxy]pyrimidine has been studied extensively for its potential applications in various fields. One of the most promising applications is in medicinal chemistry, where it has been used as a drug scaffold for the development of novel anti-cancer agents. In addition, this compound has been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of polymers and nanoparticles. Finally, this compound has been studied for its potential applications in biochemistry, where it has been used as a model compound for the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine is not fully understood. However, it is believed that the compound interacts with enzymes, proteins, and other molecules in the body to produce a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and cell proliferation, which may explain its potential anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and cell proliferation, which may explain its potential anti-cancer activity. In addition, this compound has been shown to bind to certain proteins and receptors in the body, which may explain its potential applications in materials science and biochemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(6-methylpyridin-3-yl)oxy]pyrimidine in lab experiments is its low cost and availability. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine. For example, further research could be conducted to explore its potential applications in medicinal chemistry, materials science, and biochemistry. In addition, further research could be conducted to better understand its mechanism of action and to identify new potential applications. Finally, further research could be conducted to optimize the synthesis method and to develop new and improved synthesis methods.
Synthesemethoden
2-[(6-methylpyridin-3-yl)oxy]pyrimidine can be synthesized using a variety of methods. One method involves the reaction of 6-methylpyridin-3-yl bromide and 2-aminopyrimidine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloropyrimidine, 6-methylpyridin-3-yl bromide, and sodium hydroxide. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate.
Biochemische Analyse
Cellular Effects
It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[(6-methylpyridin-3-yl)oxy]pyrimidine at different dosages in animal models have not been studied yet .
Eigenschaften
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-3-4-9(7-13-8)14-10-11-5-2-6-12-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUHKPOBRQOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)
![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)




![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)
![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)
![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)